molecular formula C22H28O3 B13420912 9,11-Didehydrospirolactone

9,11-Didehydrospirolactone

Cat. No.: B13420912
M. Wt: 340.5 g/mol
InChI Key: OWGUXBUOLTVDBZ-DOYHNPMNSA-N
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Description

9,11-Didehydrospirolactone is a chemical compound that belongs to the class of spirolactones. It is structurally related to spironolactone, a well-known diuretic and anti-androgen medication. This compound is characterized by the presence of a lactone ring and a double bond at the 9,11 positions, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,11-Didehydrospirolactone typically involves the use of steroidal precursors. One common method involves the dehydrogenation of spironolactone or its derivatives. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out under controlled temperature and pressure to ensure the selective formation of the double bond at the 9,11 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale dehydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9,11-Didehydrospirolactone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different spirolactone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

9,11-Didehydrospirolactone has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other spirolactone derivatives.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as hypertension and heart failure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9,11-Didehydrospirolactone involves its interaction with specific molecular targets, such as mineralocorticoid receptors. By binding to these receptors, the compound can inhibit the effects of aldosterone, leading to increased excretion of sodium and water while retaining potassium. This mechanism is similar to that of spironolactone, but the presence of the double bond at the 9,11 positions may confer unique pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    Spironolactone: A diuretic and anti-androgen medication.

    Eplerenone: Another aldosterone antagonist with a similar mechanism of action.

    Canrenone: A metabolite of spironolactone with similar pharmacological effects.

Uniqueness

9,11-Didehydrospirolactone is unique due to the presence of the double bond at the 9,11 positions, which may influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirolactones and may offer advantages in specific therapeutic applications.

Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(8S,10S,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h6,13,16,18H,3-5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1

InChI Key

OWGUXBUOLTVDBZ-DOYHNPMNSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC45CCC(=O)O5)C

Origin of Product

United States

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